molecular formula C21H12ClNO3 B2948664 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide CAS No. 5924-55-0

2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide

Cat. No.: B2948664
CAS No.: 5924-55-0
M. Wt: 361.78
InChI Key: OXTNQKFXUFNLGY-UHFFFAOYSA-N
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Description

2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is a synthetic benzamide derivative based on the 9,10-anthraquinone structure. This compound is offered for research purposes as a chemical building block and scaffold for investigating new biological activities and synthetic methodologies. Compounds featuring the 1-aminoanthraquinone benzamide structure have been identified as potential N,O-bidentate directing groups in metal-catalyzed C-H bond functionalization reactions, a powerful strategy in modern synthetic chemistry for the step-economical formation of carbon-carbon bonds . Furthermore, the 9,10-anthraquinone moiety is a structure of significant interest in medicinal chemistry. Research on closely related anthraquinone derivatives has demonstrated potential biological activities, such as serving as a lipophilic fragment in xanthine oxidase (XO) inhibitors for hyperuricemia research and exhibiting antimicrobial properties against various strains . The incorporation of a chloro-substituent on the benzamide ring may allow for further synthetic modification, enabling researchers to explore a wider range of chemical space and structure-activity relationships. This product is intended for laboratory research use only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-chloro-N-(9,10-dioxoanthracen-1-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12ClNO3/c22-16-10-4-3-8-14(16)21(26)23-17-11-5-9-15-18(17)20(25)13-7-2-1-6-12(13)19(15)24/h1-11H,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTNQKFXUFNLGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide typically involves the reaction of 1-aminoanthraquinone with benzoyl chloride derivatives under controlled conditions. For instance, 2-methylbenzoyl chloride can be added dropwise to a cold solution of 1-aminoanthraquinone in dichloromethane under a nitrogen atmosphere . This reaction is usually carried out at low temperatures to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Substitution Reactions

The chloro substituent at position 2 of the benzamide ring serves as an electrophilic site for nucleophilic substitution. Key reactions include:

Reagent Conditions Product Yield
Primary aminesDMF, K₂CO₃, 80°C, 12 hN-alkyl/aryl benzamide derivatives65–78%
ThiophenolTHF, NEt₃, rt, 6 h2-(phenylthio)-N-anthraquinone benzamide72%
Sodium methoxideMethanol, reflux, 24 h2-methoxy-N-anthraquinone benzamide58%

These reactions typically proceed via an SNAr (nucleophilic aromatic substitution) mechanism due to the electron-withdrawing effects of the anthraquinone and benzamide groups activating the chloro site.

Redox Transformations

The anthraquinone moiety undergoes reversible redox reactions, enabling applications in electrochemical and catalytic systems:

Oxidation

  • Reagents : KMnO₄ (acidic conditions), CrO₃

  • Products : Further oxidation is limited due to the stability of the 9,10-diketone system. Minor hydroxylation at peripheral positions occurs under harsh conditions.

Reduction

  • Reagents : NaBH₄, LiAlH₄

  • Products : Reduced to 9,10-dihydroxyanthracene derivatives, altering conjugation and solubility.

Redox State λₘₐₐ (nm) Application
Oxidized (quinone)320, 450Photocatalysis, dye synthesis
Reduced (hydroquinone)280, 390Antioxidant studies

Condensation and Coupling Reactions

The benzamide group participates in condensation reactions, forming structurally complex derivatives:

Schiff Base Formation

  • Reagents : Aldehydes (e.g., benzaldehyde), anhydrous ethanol, 60°C

  • Products : Imine-linked conjugates with tunable electronic properties.

Metal-Catalyzed C–H Functionalization

  • Catalysts : Pd(OAc)₂, CuI

  • Conditions : DMF, 110°C, 24 h

  • Products : Arylated derivatives at the γ-position of the anthraquinone core (via N,O-bidentate coordination) .

Reaction Type Key Intermediate Functionalization Site
Suzuki–Miyaura couplingBoronic acid partnersAnthracene C–H bonds
Ullmann couplingAryl halidesBenzamide ring

Stability and Side Reactions

  • Hydrolysis : The chloro group resists hydrolysis under neutral conditions but degrades in strongly acidic/basic media (>pH 10).

  • Photoreactivity : UV exposure induces anthraquinone-mediated singlet oxygen generation, leading to self-degradation over prolonged periods.

Scientific Research Applications

Scientific Research Applications of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide

This compound is a chemical compound with a variety of scientific research applications. Its synthesis typically involves reacting 1-aminoanthraquinone with benzoyl chloride derivatives under controlled conditions.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties, exhibiting antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis.

Antitumor and Antioxidant Research

This compound is predicted to possess potential antitumor and antioxidant properties, which warrants further investigation.

Material Science

This compound can be utilized in synthesizing new organic compounds with specified chemical, physical, and biological properties.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Substitution Reactions: The chloro group can be substituted by other nucleophiles. Reagents such as sodium methoxide or potassium tert-butoxide can be used for this purpose. The products formed depend on the specific reagents and conditions used and can yield various substituted anthraquinone derivatives.
  • Oxidation and Reduction: The anthraquinone moiety can undergo redox reactions. Strong oxidizing agents like potassium permanganate can be employed for oxidation, while reducing agents such as sodium borohydride can be used for reduction. Oxidation and reduction can modify the quinone structure.
  • Amidation: The compound can form amide bonds with amino acids and other amines.

Mechanism of Action

The mechanism of action of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide involves its interaction with various molecular targets. The compound’s antimicrobial activity is likely due to its ability to interfere with the cell wall synthesis of bacteria and fungi. Its potential antitumor effects may be related to its ability to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting cellular redox balance .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Ring

N-(9,10-Dioxoanthracen-1-yl)-2-Methylbenzamide
  • Structure : Replaces chlorine with a methyl group at the benzamide’s 2-position.
  • Synthesis: Achieved via 2-methylbenzoyl chloride and 1-aminoanthraquinone under inert conditions, yielding 94% efficiency .
  • Key Difference : Methyl’s electron-donating effect reduces electrophilicity compared to chlorine, altering catalytic activity .
N-(9,10-Dioxoanthracen-1-yl)-3-Fluorobenzamide
  • Structure : Fluorine at the benzamide’s 3-position.
  • Applications : Under exploration for kinase inhibition or antimicrobial activity, leveraging halogen interactions .

Positional Isomerism on the Anthracene Core

N-(4-Chloro-9,10-Dioxoanthracen-1-yl)Benzamide
  • Structure : Chlorine on the anthracene core (position 4) instead of the benzamide.
  • Impact : Alters electronic distribution, reducing steric hindrance near the benzamide group. May affect catalytic or biological binding sites .
N-(9,10-Dioxoanthracen-2-yl)Benzamide
  • Structure : Benzamide substituent at anthracene’s 2-position.
  • Applications : Positional isomerism changes coordination geometry in metal complexes, influencing catalytic efficiency .

Amide Backbone Modifications

2-Chloro-N-(9,10-Dioxoanthracen-1-yl)Acetamide
  • Structure : Acetamide backbone instead of benzamide.
  • Synthesis : Reacted with thiols to form thioacetamides, tested for antioxidant (lipid peroxidation inhibition) and antiplatelet activity .
  • Key Difference : Smaller acetamide group reduces steric bulk, enhancing solubility but limiting chelation capacity .
2-Chloro-N-(9,10-Dioxoanthracen-2-yl)Propanamide
  • Structure : Propanamide chain with chlorine at the 2-position.
  • Applications : Extended alkyl chain may improve membrane permeability in drug design .

Data Tables

Table 1: Structural and Electronic Comparison

Compound Substituent Position Electronic Effect Key Application Reference
2-Chloro-N-(anthracen-1-yl)benzamide Benzamide 2-Cl Electron-withdrawing Catalysis, Bioactivity
2-Methyl-N-(anthracen-1-yl)benzamide Benzamide 2-CH3 Electron-donating C-H Functionalization
3-Fluoro-N-(anthracen-1-yl)benzamide Benzamide 3-F Polar Drug Design
N-(4-Chloroanthracen-1-yl)benzamide Anthracene 4-Cl Steric modulation Structural studies

Biological Activity

2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide, a compound with a complex structure, is gaining attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H10ClNO3C_{16}H_{10}ClNO_3 with a molecular weight of approximately 299.71 g/mol. The compound features a chloro group and an anthracene-derived moiety that contributes to its biological properties.

Antineoplastic Properties

Research indicates that derivatives of anthracene compounds exhibit significant antineoplastic activities. A study demonstrated that compounds with similar structures to this compound showed moderate cytotoxic effects against various cancer cell lines, including TK-10 and HT-29 cells. These effects were attributed to the induction of apoptosis and disruption of mitochondrial function in cancer cells .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Compounds with anthracene backbones have shown effectiveness against various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity, leading to cell death .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes related to inflammatory processes. Studies have indicated that similar compounds can act as inhibitors of lipoxygenases (LOXs), which are involved in the inflammatory response. By inhibiting these enzymes, such compounds may reduce inflammation-related diseases .

Case Studies

  • Cytotoxicity Study : In vitro studies evaluated the cytotoxic effects of anthracene derivatives on human cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cells .
  • Antimicrobial Screening : A series of anthracene derivatives were tested against Gram-positive and Gram-negative bacteria. Compounds similar to this compound displayed significant antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .

Data Table

Compound NameActivity TypeIC50/MIC (µg/mL)Reference
This compoundAntineoplastic15
Similar Anthracene DerivativeAntimicrobial10
Anthracene-based CompoundLOX Inhibition12

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves coupling 1-aminoanthraquinone with 2-chlorobenzoyl chloride under Schotten-Baumann conditions. Key steps include:

  • Oxidation : Anthracene is oxidized to 9,10-anthraquinone as a starting material.
  • Acylation : Reacting 1-aminoanthraquinone with 2-chlorobenzoyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base.
  • Purification : Recrystallization from ethanol or methanol yields the pure product .
    • Optimization : Reaction efficiency depends on stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to acyl chloride), temperature control (0–5°C to minimize side reactions), and solvent choice (polar aprotic solvents enhance nucleophilicity) .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy :

  • NMR : 1^1H NMR (DMSO-d6) reveals aromatic protons at δ 8.2–8.8 ppm (anthraquinone core) and δ 7.3–7.9 ppm (benzamide substituents). 13^{13}C NMR confirms carbonyl groups (C=O at ~180 ppm) and amide linkage (C=O at ~165 ppm) .
  • IR : Stretching vibrations at ~1670 cm1^{-1} (C=O, anthraquinone) and ~3300 cm1^{-1} (N-H, amide) .
    • Crystallography : Single-crystal X-ray diffraction (using SHELX software) provides bond lengths (e.g., C-Cl: ~1.73 Å) and intermolecular interactions (e.g., O–H⋯O hydrogen bonds stabilizing the lattice) . Refinement parameters (R factor < 0.08) ensure structural accuracy .

Advanced Research Questions

Q. How can computational models predict the biological activity and binding mechanisms of this compound?

  • In Silico Approaches :

  • Docking Studies : Molecular docking (AutoDock Vina) identifies potential interactions with tyrosine kinases (e.g., hydrogen bonding with active-site residues like Lys295 and Asp381) .
  • Quantum Chemistry : Gaussian 03W calculates electron density maps to assess nucleophilic sites (e.g., anthraquinone’s C-1 position) and reaction pathways (e.g., charge-controlled thiourea formation) .
  • PASS Algorithm : Predicts antimicrobial and anticancer activities based on structural descriptors (e.g., logP ~3.2, PSA ~89 Ų) .
    • Validation : Experimental IC50_{50} values (e.g., 12–35 µM against Staphylococcus aureus) correlate with predicted activity scores .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC50_{50} values)?

  • Experimental Design :

  • Standardized Assays : Use consistent cell lines (e.g., DU145 for cytotoxicity) and controls (DMSO solvent baseline) .
  • Dose-Response Curves : Triplicate measurements at concentrations (1–100 µM) reduce variability .
    • Data Analysis :
  • Meta-Analysis : Compare logP, solubility, and membrane permeability (e.g., poor aqueous solubility may underreport activity in cell-based assays) .
  • Structural Modifications : Introducing hydrophilic groups (e.g., GABA derivatives) improves bioavailability and reconciles discrepancies in antifungal activity .

Q. How are structure-activity relationships (SARs) elucidated for derivatives of this compound?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace Cl with F or NO2_2) and assess activity trends .
  • Pharmacophore Mapping : Identify critical moieties (e.g., anthraquinone’s planar core for intercalation; chloro-benzamide for kinase inhibition) .
    • Case Study : Amino acid conjugates (e.g., glycine or valine) enhance antimicrobial potency by 3–5×, suggesting side-chain flexibility improves target binding .

Q. What advanced techniques validate the compound’s mechanism of action in biological systems?

  • Kinase Assays : Direct measurement of tyrosine kinase inhibition using 32^{32}P-ATP incorporation assays (IC50_{50} = 18 µM) .
  • Flow Cytometry : Apoptosis induction in cancer cells (e.g., 40% apoptosis in MCF-7 cells at 50 µM) via caspase-3 activation .
  • Molecular Dynamics (MD) : MM-GBSA calculations confirm stable binding to SARS-CoV-2 spike protein (ΔG = −42 kcal/mol) compared to weaker inhibitors .

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